molecular formula C12H18O2 B3340238 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol CAS No. 32578-11-3

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B3340238
CAS No.: 32578-11-3
M. Wt: 194.27 g/mol
InChI Key: SWXBWSDLBPOHFE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (CAS: 23037-39-0) is a tertiary alcohol with a molecular formula of C₁₁H₁₆O₂ and a molar mass of 180.24 g/mol. Its structure features a 3-methoxyphenyl group attached to a 2,2-dimethylpropanol backbone, which confers unique steric and electronic properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXBWSDLBPOHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol serves as an important building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions:

  • Formation of Aryl Derivatives : The compound can react with acyl chlorides to form amides, facilitating the synthesis of pharmaceutical intermediates.
  • Racemization Studies : It is involved in studies focusing on the racemization of secondary and tertiary alcohols, aiding in understanding stereochemical properties .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its structural similarities with pharmacologically active compounds. Key areas include:

  • Psychoactive Properties : Due to its classification within phenethylamines, it may exhibit psychoactive effects that are relevant for therapeutic uses.
  • Drug Development : Research indicates that derivatives of this compound could be developed into novel therapeutic agents targeting specific biological pathways.

Case Study 1: Synthesis and Characterization

A study conducted by Orfanopoulos et al. demonstrated the successful oxidation of related compounds to yield high-purity alcohols. The synthesized alcohols were characterized using NMR spectroscopy to confirm their structures and yields were typically above 80% .

CompoundYield (%)NMR Characteristics
This compound82%δ: 7.36–7.29 (ArH), 4.68 (OCH), 1.85–1.66 (CH₂)

Research has indicated that compounds similar to this compound have shown promising results in enzyme interaction studies. These studies focus on how such compounds modulate biological targets, potentially leading to new drug discoveries.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethylpropan-1-ol

  • Molecular Formula: C₉H₂₁NO
  • Molar Mass : 159.27 g/mol
  • Physical Properties :
    • Boiling Point: 226.6°C
    • Density: 0.875 g/cm³
    • Flash Point: 73.9°C
  • Key Differences: The diethylamino group replaces the methoxyphenyl substituent, reducing molar mass and altering polarity. Higher volatility (lower density) compared to the target compound.

1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol

  • Molecular Formula : C₁₁H₁₅ClO₂
  • Molar Mass : 214.69 g/mol
  • Key Differences :
    • Substitution of a chlorine atom at the 5-position of the phenyl ring increases molecular weight and likely enhances electrophilic reactivity.
    • Chlorine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the methoxy group .

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

  • Molecular Formula : C₁₈H₂₂O₆
  • Molar Mass : 342.36 g/mol
  • Key Differences: Additional methoxy groups and diol functionality enhance hydrogen-bonding capacity, improving water solubility.

Tramadol Hydrochloride Intermediate

  • Related Structure: (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride
  • Key Differences: Incorporation of a cyclohexanol ring and dimethylamino group modifies pharmacological activity (e.g., opioid receptor binding). Highlights the importance of the 3-methoxyphenyl group in bioactive molecules .

Physicochemical and Functional Comparisons

Property 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol 3-(Diethylamino)-2,2-dimethylpropan-1-ol 1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol
Molar Mass (g/mol) 180.24 159.27 214.69
Boiling Point (°C) Not reported 226.6 Not reported
Key Functional Group Methoxyphenyl Diethylamino Chloro-methoxyphenyl
Applications Research chemical Industrial intermediate Antimicrobial research (inferred)

Biological Activity

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C12H18O Molecular Formula \text{C}_{12}\text{H}_{18}\text{O}\quad \text{ Molecular Formula }

The presence of the methoxy group (-OCH₃) significantly influences its interactions with biological targets, enhancing its solubility and reactivity in biological environments .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for aging and chronic diseases.
  • Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory disorders .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. The IC₅₀ values for different cell lines have been reported, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
  • Modulation of Cell Signaling Pathways : It has been observed to affect pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell proliferation .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antioxidant Study :
    • A study demonstrated that the compound significantly reduced oxidative stress markers in a model of induced oxidative damage, suggesting its role as a potent antioxidant .
  • Cancer Cell Line Study :
    • In vitro tests on HeLa and MCF-7 cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC₅₀ values ranging from 50 to 100 µM .
  • Inflammation Model :
    • In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
Anticancer (HeLa Cells)IC₅₀ = 75 µM
Anticancer (MCF-7 Cells)IC₅₀ = 50 µM
Arthritis ModelReduced joint swelling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol to achieve high yield and purity?

  • Methodology :

  • Grignard Reaction : React 3-methoxyacetophenone with isopropyl magnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF), followed by acid quenching to yield the tertiary alcohol. Optimize stoichiometry and reaction temperature (40–60°C) to minimize side products like ketone reduction byproducts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers structurally characterize this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the methoxyphenyl group (¹H NMR: δ 7.2–6.8 ppm aromatic protons; δ 3.8 ppm for OCH₃) and the tertiary alcohol (¹³C NMR: δ 70–75 ppm for C-OH). Compare with reference data from PubChem or Molfinder .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ at m/z 192.1150 (exact mass) .
  • FT-IR : Identify hydroxyl (O-H stretch, ~3350 cm⁻¹) and methoxy (C-O stretch, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can discrepancies in reported logP values (e.g., 3.17 vs. 3.04) for this compound be resolved?

  • Root Cause Analysis :

  • Experimental vs. Computational Methods : Experimental logP (shake-flask) may differ from computational predictions (e.g., XLogP3) due to solvent choice or ionization effects. Validate using reversed-phase HPLC retention times calibrated against standards .
  • pH-Dependent Partitioning : Measure logD at physiological pH (7.4) to account for ionization. For example, Molfinder reports logD = 3.17 at pH 7.4, aligning with its moderate hydrophobicity .

Q. What strategies are effective in studying the metabolic stability of this compound in hepatic microsomal assays?

  • Protocol Design :

  • Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH cofactor at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
  • Metabolite Identification : Employ LC-MS/MS (Q-TOF) in positive ion mode to detect hydroxylated or demethylated metabolites. Compare fragmentation patterns with synthetic standards .

Q. How can researchers address contradictory biological activity data in cell-based assays?

  • Troubleshooting Framework :

  • Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) to avoid false negatives .
  • Dose-Response Validation : Perform multi-point dose-response curves (e.g., 1 nM–100 µM) to rule out off-target effects. Use tramadol derivatives (e.g., cyclohexanol analogs) as positive controls for analgesic activity studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 2
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1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

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